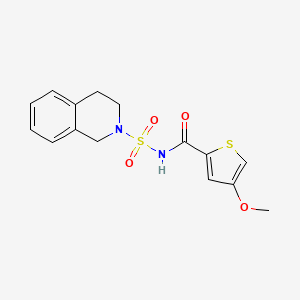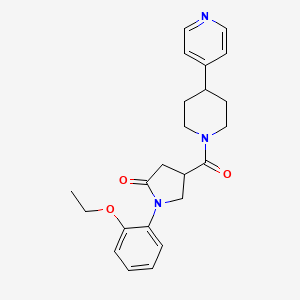![molecular formula C23H29N3O3 B6915986 N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide](/img/structure/B6915986.png)
N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is a complex organic compound that features a furan ring, a piperidine ring, and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate N-(furan-2-carbonyl)piperidine. This intermediate is further reacted with 3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
- N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)butanamide
Uniqueness
N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan, piperidine, and quinoline rings in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-8-9-18-5-2-3-6-20(18)26(17)15-12-22(27)24-19-10-13-25(14-11-19)23(28)21-7-4-16-29-21/h2-7,16-17,19H,8-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFRUIDGFDSCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CCC(=O)NC3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B6915903.png)
![N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide](/img/structure/B6915904.png)

![(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B6915913.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide](/img/structure/B6915918.png)
![(2S,4S)-4-hydroxy-2-(hydroxymethyl)-N-[(2-piperidin-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6915926.png)
![(5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B6915930.png)

![1-[(3-fluorophenyl)methyl]-N-(1-pyrimidin-2-ylpyrazol-4-yl)piperidine-3-carboxamide](/img/structure/B6915955.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-(1H-indol-4-yl)methanone](/img/structure/B6915968.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone](/img/structure/B6915970.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide](/img/structure/B6915984.png)

![N-[3-(7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane-9-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B6915994.png)
